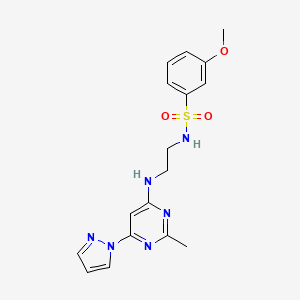

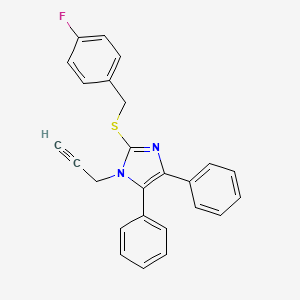

![molecular formula C7H5NO2 B2530738 Furo[3,4-c]pyridin-3(1H)-one CAS No. 5657-52-3](/img/structure/B2530738.png)

Furo[3,4-c]pyridin-3(1H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Furo[3,4-c]pyridin-3(1H)-one” is a chemical compound that belongs to the class of organic compounds known as furopyridines . Furopyridines are compounds containing a furopyridine ring, which is a six-membered aromatic ring made up of one oxygen atom, one nitrogen atom, and four carbon atoms .

Synthesis Analysis

The synthesis of “Furo[3,4-c]pyridin-3(1H)-one” and its derivatives often involves amination or hydrazination of 2-chloro-3-cyano-4-methoxy-6-methylpyridine . Acid hydrolysis of these derivatives leads to heterocyclization, resulting in the formation of 4-amino-1H-furo[3,4-c]pyridines or pyrazolo[3,4-b]pyridine .科学的研究の応用

Synthesis and Chemical Properties

- Furo[3,4-c]pyridin-3(1H)-one and its derivatives, such as Furo[3,2-c]pyridines, are explored for their potential in disease treatment, including cancers and conditions involving epithelial-mesenchymal transition (EMT), mediated by protein kinase activity like RON and/or MET (Li et al., 1974).

- Investigations into the synthesis of 4-N-substituted 1H-Furo[3,4-c]pyridin-3-ones reveal possibilities for creating 4-arylamino-1H-furo[3,4-c]-pyridines, showcasing the adaptability of this compound in various chemical syntheses (Арустамова & Пивень, 2013).

- Novel Furo-pyridine derivatives have been synthesized through Sonogashira reactions of functionalized pyridines, demonstrating the versatility of Furo[3,4-c]pyridin-3(1H)-one in forming various furo-pyridine types, some of which are fluorescent with strong Stokes shifts (Lechel et al., 2008).

Pharmacological Potential

- Furo[3,4-c]pyridin-3(1H)-one derivatives, such as Pyridofuropyrrolo[1,2-a]pyrimidines and Pyridofuropyrimido[1,2-a]azepines, have shown promising anticonvulsive and psychotropic properties. Some derivatives have exhibited better anticonvulsant activity than commercial drugs like ethosuximide (Sirakanyan et al., 2016).

- The synthesis of 2-substituted furo[3,2-b]pyridines and their evaluation as potential cytotoxic agents against cancer cell lines in vitro highlight their potential in anticancer therapies (Laxmi et al., 2020).

Material Science and Electronic Applications

- The chemical structure of Furo[3,4-c]pyridin-3(1H)-one has been utilized in molecular design for low-band-gap copolymers, indicating its potential in conducting materials and electronics. The study of these polymers suggests their utility in n-doping conductive materials (Ou et al., 2011).

- Highly electron-deficient pyrido[3',2':4,5]furo[2,3-b]pyridine derivatives have been developed as core structures for triplet host materials in high efficiency green phosphorescent organic light-emitting diodes, showcasing the application of Furo[3,4-c]pyridin-3(1H)-one in advanced lighting technologies (Lee & Lee, 2013).

Safety and Hazards

将来の方向性

“Furo[3,4-c]pyridin-3(1H)-one” and its derivatives have potential applications in various fields. For instance, a Furo[3,2-c]pyridine-based photosensitizer named LIQ-TF has been used for specific imaging and photodynamic ablation of Gram-positive bacteria, showing great potential for combating multiple drug-resistant bacteria . Additionally, 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors, showing potential for cancer therapy .

特性

IUPAC Name |

1H-furo[3,4-c]pyridin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO2/c9-7-6-3-8-2-1-5(6)4-10-7/h1-3H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAUIZSWZXQFEJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=NC=C2)C(=O)O1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Furo[3,4-c]pyridin-3(1H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

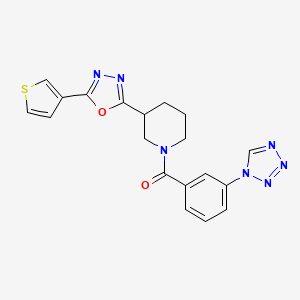

![2-(3,4-dimethoxyphenyl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one](/img/structure/B2530661.png)

methyl}quinolin-8-ol](/img/structure/B2530666.png)

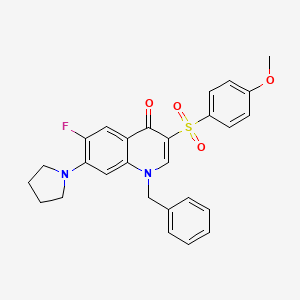

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B2530669.png)

![3-phenyl-1-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2530672.png)

![(Z)-ethyl 7-methyl-3-oxo-5-((E)-styryl)-2-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2530674.png)

![N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2530676.png)

![(Z)-methyl 2-(2-((4-(N-butyl-N-ethylsulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2530677.png)